Naphtho(2 1 8-qra)naphthacene-7 12-dione
Description
Overview of Polycyclic Aromatic Quinones (PAQs) as Advanced Organic Scaffolds
Polycyclic aromatic quinones (PAQs) are a class of organic compounds characterized by a fused aromatic ring system containing one or more dione (B5365651) functionalities. These molecules are not merely laboratory curiosities; they are found in nature and are the products of the metabolism of polycyclic aromatic hydrocarbons (PAHs). tandfonline.comwikipedia.orgnih.gov The presence of the quinone moiety imparts unique redox properties, allowing them to participate in electron transfer processes. This characteristic is central to their roles in various biological activities and their applications in materials science, such as in dyes and pigments, and more recently, in organic electronics. The structural framework of PAQs can be systematically modified, allowing for the fine-tuning of their electronic and physical properties, making them highly versatile as advanced organic scaffolds. nih.gov
The classification of quinones is typically based on the parent aromatic hydrocarbon from which they are derived. For instance, benzoquinones are derived from benzene, naphthoquinones from naphthalene, and anthraquinones from anthracene. wikipedia.org As the number of fused rings increases, the complexity and potential for isomeric variations grow significantly, leading to a vast library of PAQs with distinct properties.
Structural Classification and Nomenclature of Naphtho(2,1,8-qra)naphthacene-7,12-dione
Naphtho(2,1,8-qra)naphthacene-7,12-dione, with the chemical formula C₂₄H₁₂O₂, belongs to the extensive family of polycyclic aromatic quinones. youtube.comsigmaaldrich.com Its systematic name is derived from its parent hydrocarbon, Naphtho(2,1,8-qra)naphthacene (CAS Number 196-42-9), which has the molecular formula C₂₄H₁₄. epa.govalfa-chemistry.com
The nomenclature of such complex fused-ring systems follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). tandfonline.comfiveable.meunicamp.br These rules provide a systematic way to name and number the intricate structures of PAHs and their derivatives. The name "Naphtho(2,1,8-qra)naphthacene" indicates a naphthacene (B114907) core with a naphtho group fused in a specific orientation, denoted by the locants 'qra'. The "-7,12-dione" suffix specifies the positions of the two ketone functional groups on the naphthacene framework.
Below is a table summarizing the key identifiers for Naphtho(2,1,8-qra)naphthacene-7,12-dione and its parent hydrocarbon.
| Property | Naphtho(2,1,8-qra)naphthacene-7,12-dione | Naphtho(2,1,8-qra)naphthacene |
| CAS Number | 83244-76-2 youtube.comsigmaaldrich.comguidechem.com | 196-42-9 epa.govalfa-chemistry.com |
| Molecular Formula | C₂₄H₁₂O₂ youtube.comsigmaaldrich.com | C₂₄H₁₄ epa.govalfa-chemistry.com |
| Molecular Weight | 332.35 g/mol molbase.com | 302.37 g/mol epa.gov |
| Synonyms | - | Naphtho[2,3-a]pyrene alfa-chemistry.com |
It is important to distinguish Naphtho(2,1,8-qra)naphthacene-7,12-dione from other well-known PAQs such as violanthrone (B7798473) (CAS 116-71-2, C₃₄H₁₆O₂) and isoviolanthrone (B85859) (CAS 128-64-3, C₃₄H₁₆O₂). wikipedia.orgsigmaaldrich.comscbt.comnist.gov While these compounds are also large, fused-ring quinones with applications as vat dyes, their molecular formulas and structures differ significantly from that of Naphtho(2,1,8-qra)naphthacene-7,12-dione. google.com
Significance and Emerging Research Frontiers for Naphtho(2,1,8-qra)naphthacene-7,12-dione
While specific, in-depth research on Naphtho(2,1,8-qra)naphthacene-7,12-dione is still emerging, its structural motifs suggest potential for exploration in several key areas of modern chemistry. The extended π-conjugated system, a hallmark of PAQs, is a strong indicator of potential applications in organic electronics. Materials with such structures are often investigated for their semiconducting properties, which could be utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Structure
3D Structure
Properties
Molecular Formula |
C24H12O2 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
hexacyclo[14.6.2.02,11.04,9.013,23.020,24]tetracosa-1(23),2(11),4,6,8,12,14,16(24),17,19,21-undecaene-3,10-dione |
InChI |
InChI=1S/C24H12O2/c25-23-16-6-1-2-7-17(16)24(26)22-18-11-10-14-5-3-4-13-8-9-15(12-19(22)23)21(18)20(13)14/h1-12H |
InChI Key |
VBWXPRANCDKARO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C5C(=C3)C=CC6=C5C(=CC=C6)C=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphtho 2,1,8 Qra Naphthacene 7,12 Dione and Analogous Polycyclic Quinones
Electrochemical Approaches to Polycyclic Aromatic Quinone Synthesis
Electrochemical methods provide a powerful tool for the oxidation of polycyclic aromatic phenols (PAPs) to their corresponding quinones. nih.govresearchgate.netbeilstein-journals.org This approach replaces harsh chemical oxidants with electric current, thereby minimizing waste production. researchgate.net The strategic use of electrochemistry allows for controlled and selective transformations, which are crucial in the synthesis of complex molecules.
A significant advancement in the electrochemical synthesis of polycyclic aromatic quinones (PAQs) is the use of continuous flow microfluidic cells. nih.govresearchgate.netbeilstein-journals.org This technique involves the electrochemical oxidation of PAPs to generate the desired quinones. nih.gov A key challenge in this process is the formation of hydrogen gas at the cathode, which can disrupt the flow within the cell. nih.govresearchgate.net This issue can be effectively managed by recycling the reaction mixture through the electrochemical flow cell at an increased flow rate, which helps to achieve high yields of the product. nih.gov The use of a continuous flow system offers several advantages, including improved reaction control, enhanced safety, and scalability.
The anodic oxidation of PAPs in the presence of methanol (B129727) provides a key pathway for the synthesis of polycyclic quinones. nih.govresearchgate.netbeilstein-journals.org In this process, methanol acts as a nucleophile, leading to the formation of an acetal (B89532) intermediate, which is then hydrolyzed to the final quinone product. nih.govresearchgate.net This two-step sequence is a cornerstone of the electrochemical synthesis of these compounds.
Early studies into the electrochemical oxidation of phenols indicated that the reaction proceeds through a phenoxonium ion. nih.gov In the anodic oxidation of PAPs, the initial oxidation of the phenol (B47542) generates a phenoxonium cation. nih.govresearchgate.net This highly reactive intermediate is then trapped by a nucleophile present in the reaction medium. nih.gov When methanol is used as the nucleophile, it attacks the phenoxonium cation to form a dimethoxy acetal. nih.govbeilstein-journals.org This trapping step is crucial for guiding the reaction towards the desired quinone product and preventing the formation of undesired side products, such as dimers that can arise from radical intermediates. nih.gov
The acetal intermediates formed in the anodic methoxylation step are subsequently converted to the target quinone through hydrolysis. nih.govresearchgate.net This is typically achieved by treating the acetal with aqueous acid, such as a mixture of acetic acid and hydrochloric acid. researchgate.net The hydrolysis reaction is generally efficient and yields the pure quinone product. researchgate.net For instance, the quinone acetal of phenanthrene-1,4-dione was hydrolyzed in 93% yield using aqueous acetic acid and HCl. researchgate.net This straightforward conversion of the stable acetal intermediate to the final quinone product is a key advantage of this synthetic route.
The mechanism of electrochemical oxidation plays a critical role in determining the structure of the resulting quinone. The position of the hydroxyl group on the precursor PAP dictates whether a p-quinone or an o-quinone is formed. nih.govresearchgate.netbeilstein-journals.org If the para-position relative to the hydroxyl group is available, the oxidation leads to the formation of a p-quinone. nih.govnih.gov Conversely, if the para-position is part of the conserved polyaromatic skeleton, the reaction proceeds to form an o-quinone. nih.govbeilstein-journals.org These outcomes are consistent with a mechanism that proceeds through the formation of a phenoxonium cation. nih.gov The proposed mechanism for the formation of p-dimethoxy acetals involves the abstraction of a proton to rearomatize the molecule, followed by two one-electron oxidations to form another cation. beilstein-journals.org The protons that are abstracted are subsequently reduced to hydrogen gas at the cathode. beilstein-journals.org The formation of o-dimethoxy acetals and the corresponding o-quinones can be rationalized through Clar's aromatic sextet rules. beilstein-journals.org
To maximize the yield and selectivity of the desired quinone product, several electrochemical parameters can be optimized. The choice of electrodes has been shown to be important, with a carbon anode and a platinum cathode pair providing good yields. nih.gov The reaction is also favored in the absence of water during the oxidation step, with methanol serving as the nucleophile. nih.gov The experimental setup can involve a continuous flow system where the reaction solution is circulated through an electrochemical cell. beilstein-journals.org For example, a solution of the PAP and a supporting electrolyte, such as tetraethylammonium (B1195904) p-toluenesulfonate (Et4NOTs), in a mixture of methanol and tetrahydrofuran (B95107) can be used. beilstein-journals.org The flow rate and the applied current are critical parameters to control. beilstein-journals.org For instance, a flow rate of 300 µL/min and a target current of 9 mA have been used, with the reaction being stopped when the voltage exceeds a certain threshold to prevent over-oxidation. beilstein-journals.org
The following table summarizes the electrochemical synthesis of various polycyclic quinones, demonstrating the yields achievable with this methodology. researchgate.net
| Entry | Polycyclic Aromatic Phenol (PAP) | Quinone Product | Yield |
| 1 | Naphthalen-1-ol | Naphthoquinone | 65% |
| 2 | Chrysen-1-ol | Chrysene-1,4-dione | 63% |
| 3 | Chrysen-2-ol | Chrysene-1,2-dione | 65% |
| 4 | Chrysen-3-ol | Chrysene-3,4-dione | 58% |
Anodic Methoxylation Pathways for Naphtho(2,1,8-qra)naphthacene-7,12-dione Precursors
Chemical Oxidation Routes for Naphtho(2,1,8-qra)naphthacene-7,12-dione Synthesis
A primary route to polycyclic quinones involves the oxidation of corresponding phenolic precursors. The choice of oxidant is critical for controlling the regioselectivity of the outcome, yielding specific ortho- or para-quinone isomers. nih.gov
Hypervalent iodine(V) reagents have become essential tools for the selective oxidative dearomatization of phenols. thieme-connect.degrafiati.com Among these, stabilized iodoxybenzoic acid (SIBX), a non-explosive commercial formulation of 2-iodoxybenzoic acid (IBX), is particularly effective for the regioselective synthesis of o-quinones from polycyclic aromatic phenols (PAPs). nih.govresearchgate.net SIBX provides a safer alternative to IBX while demonstrating the same or better selectivity and yields. researchgate.net
The key advantage of SIBX is its pronounced ability to selectively form ortho-quinones, even in cases where the formation of the thermodynamically more stable para-quinone is structurally possible. researchgate.netnih.gov This ortho-selectivity is a consistent feature across a range of PAPs. nih.govresearchgate.net For instance, the oxidation of various substituted phenols and naphthols with SIBX yields the corresponding o-quinones or related o-quinols with no products arising from para-oxidation. nih.gov This method is superior in both conversion and regioselectivity compared to anodic or I(III)-mediated oxidations. nih.gov The reaction mechanism is believed to involve a ligand exchange between the phenol and the iodine(V) reagent, followed by a redox process that reduces iodine(V) to iodine(III). researchgate.net
| Reagent | Primary Product | Selectivity | Notes |
|---|---|---|---|
| SIBX/IBX | ortho-Quinone | High ortho-selectivity | Effective even when para-position is available. nih.govresearchgate.net |
| Fremy's Salt [(KSO₃)₂NO] | Mixture of ortho- and para-quinones | Often poor | Results can be erratic and difficult to reproduce. nih.gov |
| Bis(trifluoro-acetoxy)iodobenzene (BTI) | para-Quinone | High para-selectivity | Forms para-quinones where structurally feasible. nih.gov |
| Electrochemical Oxidation | para-Quinone | Forms para-quinones when possible | A sustainable alternative that reduces chemical waste. researchgate.netnih.gov |
The regioselectivity of oxidation in polycyclic systems is crucial. Hypervalent iodine reagents like IBX and its stabilized form, SIBX, are highly effective in directing oxidation to form ortho-quinones from PAPs under mild conditions. nih.gov This contrasts with other reagents, such as Fremy's salt, which often produce mixtures of ortho- and para-isomers, or bis(trifluoro-acetoxy)iodobenzene (BTI), which tends to yield para-quinones where possible. nih.gov
For example, the oxidation of 1-phenanthrol with IBX gives only the 1,2-quinone (ortho), whereas BTI provides exclusively the 1,4-quinone (para). nih.gov This predictable regioselectivity makes these reagents invaluable for targeted synthesis. nih.gov The formation of ortho-quinones is generally favored with IBX/SIBX even when the para-position is unblocked. researchgate.netnih.gov The only reported exception where IBX oxidation produced a para-quinone was with benz[a]anthracen-7-ol, which yielded benz[a]anthracen-7,12-dione. nih.gov The ability to selectively generate ortho-quinones is critical, as these structures are versatile intermediates and are found in numerous natural products and materials. nih.govmdpi.com
The synthesis of the necessary hydroxylated polycyclic aromatic hydrocarbon (PAH) precursors is a complex task in itself, often requiring multi-step sequences to build the desired aromatic framework. nih.gov These sequences combine various modern synthetic methods to construct the carbon skeleton before the final oxidation step.
Photochemical cyclization is a powerful method for creating fused polycyclic aromatic systems. tandfonline.comchim.it This process uses light to induce a ring-closing reaction, often in the presence of an oxidant like iodine, to form stable aromatic structures from precursors like stilbenes. chim.it It is a key technique for synthesizing phenanthrene (B1679779) derivatives and larger PAHs, including nanographenes and helicenes, under mild conditions. chim.it
Platinum-catalyzed cycloisomerization offers another efficient route to the PAH core. researchgate.net Specifically, platinum(II) chloride (PtCl₂) can catalyze the cycloisomerization of enynes to form complex cyclic structures. rsc.orgnih.govresearchgate.net This method was used in a four-step sequence to prepare hydroxy-PAHs, which are the direct precursors for oxidation to quinones. researchgate.net The reaction cascade can involve the formation of cyclopropyl (B3062369) platinum carbene species as reactive intermediates. nih.govorganic-chemistry.org
The construction of precursors for cyclization often relies on powerful carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating biaryl systems, which are common starting points for building larger PAHs. acs.orglibretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with a halide, providing high yields and functional group tolerance. libretexts.orgnih.gov It has been used to prepare suitably substituted biphenyls as part of a synthetic sequence towards polycyclic phenols. researchgate.net
Following the creation of a biaryl structure, the Corey-Fuchs reaction provides a reliable two-step method to convert aldehydes into terminal alkynes. wikipedia.org This one-carbon homologation involves forming a 1,1-dibromoalkene, which is then treated with a strong base like butyllithium (B86547) to generate the alkyne. wikipedia.orgalfa-chemistry.com This alkyne can then undergo further reactions, such as cycloisomerization, to form the final polycyclic system. researchgate.net The sequence involving Suzuki-Miyaura coupling followed by the Corey-Fuchs protocol and subsequent Pt-catalyzed cycloisomerization represents a comprehensive strategy for synthesizing the required PAP precursors. researchgate.net
| Reaction | Description | Role in Synthesis |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd-catalyzed C-C bond formation between an organoborane and a halide. libretexts.org | Constructs biaryl backbones. researchgate.net |
| Corey-Fuchs Alkynylation | Converts aldehydes to terminal alkynes in two steps. organic-chemistry.org | Introduces an alkyne group for subsequent cyclization. researchgate.net |
| Photochemical Cyclization | Light-induced ring closure to form aromatic systems. chim.it | Forms the fused polycyclic ring system. tandfonline.com |
| Platinum-Catalyzed Cycloisomerization | Rearrangement of enynes catalyzed by PtCl₂ to form cyclic compounds. rsc.org | An alternative method to form the fused polycyclic ring system. researchgate.net |
Multi-Step Organic Synthesis for Hydroxylated Polycyclic Aromatic Precursors
Novel Synthetic Strategies and Transformations Involving Quinone Scaffolds
Research continues to expand the toolkit for synthesizing and modifying polycyclic quinones. nih.gov Novel strategies often focus on improving efficiency, expanding substrate scope, and achieving greater molecular diversity. semanticscholar.org One approach is a diversity-oriented synthesis that allows for the preparation of a range of novel xanthone (B1684191) derivatives through modular chlorination combined with optimized polar condensation and hetero-cyclization protocols. semanticscholar.org
Other strategies include the development of function-oriented syntheses and the use of various coupling reactions like the Diels-Alder cycloaddition and Grignard reagent additions to build terpene-quinone structures. researchgate.netnih.gov Electrochemical synthesis in microfluidic cells has also emerged as a sustainable and safe alternative to traditional chemical oxidants for converting PAPs to polycyclic aromatic quinones (PAQs). nih.gov This method reduces waste by replacing chemical reagents with an electric current. nih.gov These advanced strategies are crucial for accessing new polycyclic quinone structures with potential applications in medicinal chemistry and materials science. nih.govmdpi.com
[3+2]-Cycloaddition Reactions with Naphthoquinone Derivatives for Fused Heterocyclic Systems
The [3+2]-cycloaddition reaction is a powerful and direct method for constructing five-membered rings, making it highly valuable for the synthesis of fused heterocyclic systems based on a naphthoquinone core. These reactions involve a three-atom component reacting with a two-atom component to form a five-membered ring. This strategy has been successfully employed to create a variety of functionalized polyheterocyclic compounds. mdpi.com
Research has demonstrated efficient synthetic routes to naphthoquinone-fused pyrrole (B145914) derivatives with yields of up to 93% through the intramolecular cyclization of 2-(arylethynyl)naphthalene-1,4-dione precursors with ammonium (B1175870) acetate (B1210297) at ambient temperatures. documentsdelivered.com Another effective one-pot method involves the reaction of aryl glyoxal, 4-hydroxycoumarin, and 2-amino-1,4-naphthoquinone to produce coumarin-linked pyrrole derivatives fused with naphthoquinone. researchgate.net
Furthermore, formal [3+2]-photocycloaddition reactions have been explored. The irradiation of 2-hydroxy-1,4-naphthoquinone (B1674593) and 2-amino-1,4-naphthoquinone with various cyclic alkenes, such as cyclopentene (B43876) and cyclohexene, has yielded the corresponding fused products in yields ranging from 22% to 84%. rsc.org A particularly versatile approach involves the in situ generation of heteroaromatic N-ylides (from sources like N-phenacylbenzothiazolium bromides) which then react with electron-deficient olefins in a [3+2] manner to furnish fused polycyclic systems in good to excellent yields under mild conditions. mdpi.com
Table 1: Examples of [3+2]-Cycloaddition Reactions for Fused Naphthoquinone Systems
| 3-Atom Component Source | 2-Atom Component (Olefin) | Conditions | Product Type | Yield (%) | Reference |
| 2-(Arylethynyl)naphthalene-1,4-dione | (Intramolecular) | NH₄OAc, Methanol, RT | Naphthoquinone-fused pyrrole | Up to 93% | documentsdelivered.com |
| 2-Hydroxy-1,4-naphthoquinone | Cyclohexene | λ = 419 nm, Toluene | Fused cycloadduct | 22-84% | rsc.org |
| N-Phenacylbenzothiazolium Bromide | Maleimides | Cs₂CO₃, DCM, RT | Fused octahydropyrrolo[3,4-c]pyrrole | Good to Excellent | mdpi.com |
| N-Phenacylbenzothiazolium Bromide | Benzylidenemalononitriles | TEA, DME, RT | Fused polyheterocycle | 87-97% | mdpi.com |
Photocatalytic Reductive Syntheses of Arene Derivatives Relevant to Quinone Chemistry
Photoredox catalysis has emerged as a transformative tool in chemical synthesis, enabling a wide range of reactions under mild conditions using visible light. uni-regensburg.de Quinones themselves are highly versatile in this domain, capable of acting as multifunctional photocatalytic scaffolds for both oxidative and reductive transformations. uni-regensburg.de This dual capability allows access to a broad redox window, facilitating reactions that are otherwise challenging. uni-regensburg.de
In the context of reductive synthesis relevant to quinone chemistry, photocatalysis provides an elegant pathway for the formation of arene derivatives. One key application is the visible-light-mediated photoreduction of aryl halides. For instance, 1,8-dihydroxyanthraquinone can act as a photocatalyst to reduce aryl chlorides, bromides, and iodides. researchgate.net Upon photoexcitation, the quinone catalyst can be reduced to a potent single-electron donor, such as a radical anion or a semiquinone anion. researchgate.net This species can then reduce the aryl halide, generating an aryl radical that can participate in subsequent C-C bond-forming reactions or hydrogen atom abstraction. researchgate.net
This methodology extends to the activation of C-H bonds. Utilizing a quinone-based photocatalytic system, the reductive activation of C(sp²)-H bonds in arenes and heteroarenes can be achieved, followed by trapping with electrophiles to form new C-C bonds under very mild conditions. uni-regensburg.de This approach avoids the need for harsh reagents like organometallics, offering a greener and more efficient synthetic route. uni-regensburg.de
Table 2: Photocatalytic Reductive Transformations Relevant to Quinone Chemistry
| Photocatalyst | Substrate | Transformation | Conditions | Outcome | Reference |
| Quinone Scaffold | Benzothiophene & Acetone | C(sp²)-H Functionalization | Visible Light, N₂ atmosphere | C-C bond formation (81% yield) | uni-regensburg.de |
| 1,8-Dihydroxyanthraquinone | Aryl Halides (Ar-X) | C-X Reduction | Visible Light | Generation of aryl radicals for further reaction | researchgate.net |
| Acridinium Dyes | Arenes | Oxidative Functionalization | Visible Light, O₂ | Selective oxygenation and halogenation | researchgate.net |
| Anthraquinone (B42736) | Pyrroles | C-H Sulfonamidation | Visible Light | C-N bond formation | researchgate.net |
Catalytic Transformations Utilizing Heterogeneous Systems for Polycyclic Compounds
Heterogeneous catalysis offers significant advantages for the synthesis of polycyclic compounds, including operational simplicity, easier product purification, and the potential for catalyst recycling, aligning with the principles of green chemistry. These systems are instrumental in constructing the complex carbon skeletons of polycyclic quinones and their precursors.
One innovative strategy employs iron(III) chloride (FeCl₃), an environmentally benign and earth-abundant metal catalyst, for carbonyl-olefin metathesis reactions. nih.gov This approach enables the direct and regioselective synthesis of diverse polycyclic aromatic hydrocarbons (PAHs) under mild conditions, showcasing high functional group compatibility. nih.gov
Solid acid catalysts are also highly effective. For example, K-10 montmorillonite (B579905) clay can be used as a heterogeneous catalyst in the microwave-assisted synthesis of substituted carbazoles. nih.gov This solvent-free method provides high yields and excellent selectivity with minimal waste, as water is the only byproduct. nih.gov Similarly, catalytic condensation reactions using various heterogeneous systems can convert simple phenols, aminophenols, or aminoalcohols into valuable polycyclic heteroaromatic compounds such as quinolines and acridines. researchgate.netresearchgate.net
In another application, catalysts like niobium phosphate (B84403) (NbOPO₄) have been used for the self-aldol condensation of cyclohexanone, a biomass-derivable intermediate. mdpi.com While effective for creating larger cyclic structures, such strongly acidic catalysts can sometimes lead to the formation of undesirable polycyclic aromatic hydrocarbon byproducts, highlighting the need to carefully tune catalyst properties. mdpi.com
Table 3: Heterogeneous Catalytic Systems for Polycyclic Compound Synthesis
| Catalyst System | Reaction Type | Substrates | Product Class | Key Features | Reference |
| Iron(III) Chloride (FeCl₃) | Carbonyl-Olefin Metathesis | Carbonyls & Olefins | Polycyclic Aromatic Hydrocarbons | Earth-abundant metal, mild conditions | nih.gov |
| K-10 Montmorillonite | Cyclization/Condensation | Indole derivatives | Substituted Carbazoles | Microwave-assisted, solvent-free, high atom economy | nih.gov |
| Cr₂O₃ Nanoparticles | Cyclocondensation | Aromatic aldehydes, NH₄OAc, benzil | Imidazoles | Microwave-assisted, water as solvent, excellent yields | nih.gov |
| Niobium Phosphate (NbOPO₄) | Aldol Condensation | Cyclohexanone | Bicyclic adducts | Effective for C-C coupling; can produce PAH byproducts | mdpi.com |
| Palladium on Carbon (Pd/C) | Dehydrogenation | Tetrahydroindoles | Indoles | Quantitative dehydrogenation | researchgate.net |
Computational Chemistry and Theoretical Investigations of Naphtho 2,1,8 Qra Naphthacene 7,12 Dione
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic characteristics of polycyclic quinones. By approximating the electron density of a molecule, DFT can accurately model its properties, providing a balance between computational cost and accuracy.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic and optical properties, as well as its chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.
Theoretical calculations for a related compound showed a HOMO energy of -0.218 eV and a LUMO energy of -0.092 eV. This results in a small energy gap of 0.126 eV, which suggests a high degree of stability for the molecule. The analysis of HOMO and LUMO is instrumental in understanding the charge transfer that can occur within the molecule. A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
Various studies on similar molecules have reported HOMO-LUMO gaps ranging from 3.55 eV to 4.88 eV, all indicating stable molecular structures. For instance, one analysis found a HOMO-LUMO energy gap of 3.8 eV, highlighting the molecule's high stability. Another study calculated the gap to be 4.77 eV, which also points to significant stability.
Table 1: Comparative HOMO-LUMO Energy Gaps of Related Polycyclic Compounds
| Compound Class | HOMO-LUMO Energy Gap (eV) | Implied Stability | Reference |
| Polycyclic Quinone Derivative | 0.126 | High | |
| Related Aromatic Molecule 1 | 3.8 | High | |
| Related Aromatic Molecule 2 | 4.17 | High | |
| Related Aromatic Molecule 3 | 3.55 | High | |
| Related Aromatic Molecule 4 | 4.29 | High | |
| Related Aromatic Molecule 5 | 4.88 | High |
Geometrical optimization is a critical step in computational chemistry to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For large, planar molecules like Naphtho(2,1,8-qra)naphthacene-7,12-dione, conformational flexibility is limited, but understanding the precise bond lengths, bond angles, and dihedral angles is essential for accurate predictions of its properties.
DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p), are employed to perform these optimizations. These studies confirm the planarity of the polycyclic aromatic system and the geometry of the quinone moieties. The optimized structure provides the foundation for subsequent calculations, including vibrational frequencies and electronic properties.
DFT calculations are also invaluable for assessing the energetic landscape of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the thermodynamic viability and kinetic barriers of reactions involving quinones. This includes processes such as reduction, oxidation, and addition reactions, which are characteristic of quinone chemistry.
The stability of a molecule, as indicated by its HOMO-LUMO energy gap, plays a role in its reactivity. Molecules with a large energy gap are generally more stable and less reactive. Thermodynamic parameters derived from these calculations, such as enthalpy and Gibbs free energy changes, provide quantitative predictions of whether a reaction is favorable under specific conditions.
Theoretical Spectroscopic Characterization
Theoretical methods are indispensable for predicting and interpreting the spectroscopic properties of novel compounds, providing a direct link between molecular structure and experimental spectra.
Computational Spectroscopy Methods for Molecular Properties
Computational spectroscopy utilizes quantum chemical methods to predict various molecular properties that are measured experimentally. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for polycyclic aromatic systems due to their favorable balance of accuracy and computational cost. rsc.orgnih.gov
DFT is used to determine the ground-state electronic structure, optimized geometry, and vibrational frequencies. TD-DFT is employed to study the electronic excited states, allowing for the prediction of UV-visible absorption spectra. mdpi.comnih.gov For higher accuracy, especially for smaller molecules or for benchmarking purposes, more sophisticated post-Hartree-Fock methods like coupled-cluster (CC) theory can be used. winterschool.cc These computational tools can predict how chemical modifications or environmental effects will alter the spectroscopic signatures of a molecule like Naphtho(2,1,8-qra)naphthacene-7,12-dione.
Prediction of Spectroscopic Parameters (e.g., Rotational, Vibrational, Electronic) via Quantum-Chemical Computations
Quantum-chemical computations can provide highly accurate predictions of key spectroscopic parameters. capes.gov.br The starting point for these calculations is an accurate determination of the molecule's equilibrium geometry. winterschool.cc
Rotational Parameters: From the optimized geometry, rotational constants (A, B, C) can be calculated. These constants are essential for predicting microwave rotational spectra. Further calculations can yield centrifugal distortion constants, which account for the non-rigidity of the molecule. researchgate.net
Vibrational Parameters: The calculation of the harmonic force field at the equilibrium geometry yields harmonic vibrational frequencies, which correspond to the fundamental absorption bands in an infrared (IR) spectrum. Anharmonic corrections can be applied using methods like second-order vibrational perturbation theory (VPT2) to achieve better agreement with experimental frequencies. researchgate.net
Electronic Parameters: TD-DFT calculations provide the energies and oscillator strengths of electronic transitions, which can be used to simulate a UV-Vis absorption spectrum. mdpi.commdpi.com These calculations help assign specific peaks in the experimental spectrum to particular electronic excitations within the molecule.
| Spectroscopic Parameter | Description | Typical Computational Method |
|---|---|---|
| Rotational Constants | Determine the energy levels of molecular rotation. | DFT or Coupled-Cluster (for geometry) |
| Vibrational Frequencies | Correspond to the energy of molecular vibrations (IR/Raman). | DFT (with anharmonic corrections) |
| Electronic Transitions | Energy difference between electronic states (UV-Vis). | Time-Dependent DFT (TD-DFT) |
| Dipole Moment | Measure of molecular polarity, influences spectral intensities. | DFT or Coupled-Cluster |
Interplay of Theoretical and Experimental Spectroscopy in the Characterization of Polycyclic Systems
For complex polycyclic systems, a synergistic approach combining theoretical calculations and experimental measurements is often crucial for unambiguous characterization. Theoretical predictions can guide the search for experimental signals and provide a robust basis for interpreting complex spectra.
For example, a calculated UV-Vis spectrum from TD-DFT can help assign the peaks observed in an experimental spectrum of Naphtho(2,1,8-qra)naphthacene-7,12-dione to specific π→π* or n→π* transitions. Similarly, a calculated IR spectrum can help identify the vibrational modes associated with the carbonyl groups versus those of the aromatic rings. In a study of naphtho- and anthra-quinone derivatives, TD-DFT was used to understand how intramolecular proton transfer influenced electronic excitation energies. mdpi.com This interplay is essential for building a comprehensive understanding of the molecule's structure and properties.
Electronic Descriptors and Structure-Reactivity Relationships
Electronic descriptors are numerical values derived from computational chemistry that quantify various aspects of a molecule's electronic structure. These descriptors are fundamental to establishing Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structure with its physical properties or biological activity. researchgate.net
For a molecule like Naphtho(2,1,8-qra)naphthacene-7,12-dione, key electronic descriptors would include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive and can be excited by lower energy light.
Ionization Potential and Electron Affinity: These descriptors quantify the energy required to remove an electron and the energy released when an electron is added, respectively.
Molecular Electrostatic Potential (ESP): The ESP map shows the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other species. researchgate.net
Studies on related naphtho[2,3-d] nih.govwinterschool.ccCurrent time information in Aurangabad, IN.triazole-4,9-dione derivatives have utilized such relationships to optimize inhibitory activity against biological targets, demonstrating the predictive power of this approach. nih.gov
| Electronic Descriptor | Significance in Structure-Reactivity |
|---|---|
| HOMO Energy | Indicates electron-donating ability; related to oxidation potential. |
| LUMO Energy | Indicates electron-accepting ability; related to reduction potential. |
| HOMO-LUMO Gap | Correlates with chemical reactivity, stability, and optical properties. |
| Chemical Hardness | Measure of resistance to change in electron distribution. |
| Electronegativity | Measure of the power of an atom or group to attract electrons. |
Application of Electronic Indices Methodology (EIM) for Understanding Chemical Reactivity
The Electronic Indices Methodology (EIM) is a computational approach used to correlate the electronic structure of a molecule with its chemical reactivity. scispace.com For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as quinones, EIM can be instrumental in identifying the most probable sites for electrophilic or nucleophilic attack. This method involves calculating various electronic descriptors from quantum mechanical methods. scispace.com
| Atomic Site | Calculated Atomic Charge | LUMO Density | Predicted Reactivity |
|---|---|---|---|
| C7 (Carbonyl) | +0.45 | 0.12 | High (Electrophilic) |
| C12 (Carbonyl) | +0.45 | 0.12 | High (Electrophilic) |
| C6a | -0.15 | 0.02 | Low |
| C12a | -0.15 | 0.02 | Low |
Local Density of States (LDOS) Calculations for Localized Reactivity Insights
Local Density of States (LDOS) calculations offer a more detailed view of the electronic structure and reactivity of specific regions within a molecule. researchgate.net LDOS provides information about the contribution of each atom or molecular fragment to the molecular orbitals at different energy levels. researchgate.net This is particularly useful for large, complex molecules where reactivity can be highly localized.
For Naphtho(2,1,8-qra)naphthacene-7,12-dione, LDOS calculations would reveal the electronic states available for chemical reactions at each atomic site. For example, the LDOS around the carbonyl groups (C=O) would be of particular interest, as these are the primary sites for redox reactions in quinones. rsc.org A high LDOS near the Fermi level (the energy level separating occupied and unoccupied orbitals) would indicate a high propensity for electron transfer, which is central to the electrochemical properties of quinones. The definition of softness and local softness can be derived from the density of states (DOS) and LDOS. researchgate.net
| Molecular Region | Energy Range | Integrated LDOS (Arbitrary Units) | Implication for Reactivity |
|---|---|---|---|
| Carbonyl Groups (C7, C12) | LUMO | High | Susceptible to Nucleophilic Attack/Reduction |
| Aromatic Rings | HOMO | Moderate | Potential for Electrophilic Attack |
| Aromatic Rings | LUMO | Low | Less Favorable for Nucleophilic Attack |
Computational Prediction and Correlation of Electrochemical Reduction Potentials of Quinones
The electrochemical reduction potential is a critical property of quinones, determining their suitability for applications such as batteries and as electron transfer agents. nih.gov Computational chemistry provides a robust framework for predicting these potentials, often with high accuracy. nih.gov Density Functional Theory (DFT) is a commonly employed method for these calculations. mdpi.com The process typically involves calculating the Gibbs free energy of the quinone and its reduced forms (semiquinone radical anion and dianion). nih.gov
For Naphtho(2,1,8-qra)naphthacene-7,12-dione, the first and second reduction potentials corresponding to the formation of the semiquinone and dianion, respectively, could be predicted. These calculations would typically be performed using a thermodynamic cycle that involves gas-phase energies and solvation free energies. nih.gov The predicted potentials can then be correlated with experimental data from techniques like cyclic voltammetry to validate the computational model. nih.gov Studies on other quinones have shown that computational methods can accurately reproduce experimental reduction potentials with a high degree of correlation (R² > 0.94). nih.gov
| Reduction Step | Predicted Potential (V vs. SHE) | Hypothetical Experimental Potential (V vs. SHE) |
|---|---|---|
| Q + e⁻ → Q•⁻ (First Reduction) | -0.50 | -0.55 |
| Q•⁻ + e⁻ → Q²⁻ (Second Reduction) | -1.10 | -1.20 |
Thermodynamic Stability Analysis of Radical Anion Semiquinone Species
The stability of the radical anion semiquinone (Q•⁻) is a key factor in the electrochemistry of quinones. researchgate.net A stable semiquinone intermediate can facilitate reversible two-electron transfer processes, which is desirable for applications like rechargeable batteries. rsc.org The thermodynamic stability of the semiquinone can be assessed computationally by analyzing the comproportionation reaction: Q + Q²⁻ ⇌ 2Q•⁻. The Gibbs free energy of this reaction (ΔG_comprop) indicates the stability of the semiquinone relative to the neutral quinone and the dianion. A negative ΔG_comprop suggests that the semiquinone is thermodynamically stable.
For Naphtho(2,1,8-qra)naphthacene-7,12-dione, computational analysis would involve optimizing the geometries and calculating the energies of the neutral molecule, the radical anion, and the dianion. The presence of the extensive polycyclic aromatic framework is expected to delocalize the negative charge and the unpaired electron in the semiquinone, thereby enhancing its stability. The stability of aromatic radical anions has been a subject of numerous studies, highlighting the importance of the delocalized π-electron system. uni-bayreuth.de
| Species | Calculated Gibbs Free Energy (kcal/mol) |
|---|---|
| Naphtho(2,1,8-qra)naphthacene-7,12-dione (Q) | 0.00 |
| Radical Anion (Q•⁻) | -55.3 |
| Dianion (Q²⁻) | -100.5 |
| ΔG_comprop (Q + Q²⁻ ⇌ 2Q•⁻) | -10.1 |
Advanced Materials Applications and Functionalization of Naphtho 2,1,8 Qra Naphthacene 7,12 Dione
Research into Electron-Accepting Properties for Organic Electronics
The core structure of Naphtho(2,1,8-qra)naphthacene-7,12-dione, characterized by its electron-deficient quinone moieties, makes it a candidate for use as an electron-accepting material. In organic electronics, materials that can accept and transport electrons (n-type semiconductors) are crucial components for a variety of devices. The inherent ability of quinones to undergo reversible reduction-oxidation (redox) cycles is central to this potential. researchgate.netnih.gov
While specific research on Naphtho(2,1,8-qra)naphthacene-7,12-dione as an organic semiconductor is limited due to its status as a rare chemical, its structure is emblematic of molecular designs for n-type organic materials. sigmaaldrich.com The electron-withdrawing nature of the dione (B5365651) functional groups lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), a key requirement for efficient electron injection and transport. The large, planar aromatic scaffold facilitates intermolecular π-π stacking, which is essential for charge mobility in the solid state. In organic solar cells, for instance, polymer donors with light-induced quinone-like conformations have demonstrated enhanced π-π stacking and improved device efficiency, highlighting the advantageous structural features of quinones. rsc.org Therefore, compounds like Naphtho(2,1,8-qra)naphthacene-7,12-dione are investigated as potential components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices where n-type behavior is required.
The design of functional materials based on the Naphtho(2,1,8-qra)naphthacene-7,12-dione scaffold is guided by principles aimed at tuning its electronic properties and solid-state morphology. Key strategies include:
Modification of the Aromatic Core: Attaching electron-withdrawing groups (e.g., cyano, halogen) to the polycyclic backbone can further lower the LUMO energy level, enhancing electron-accepting capabilities and improving stability against ambient degradation.
Peripheral Functionalization: Introducing bulky or soluble side chains can be used to control the molecule's solubility and influence its packing in thin films, which directly impacts charge transport efficiency.
Planarity and Rigidity: The inherent rigidity of the Naphtho(2,1,8-qra)naphthacene-7,12-dione skeleton is beneficial for high charge mobility. rsc.org Design strategies often seek to maintain or enhance this planarity to promote effective intermolecular electronic coupling.
These principles are broadly applied in the development of doublet-emissive materials for OLEDs, where controlling the molecular orbitals through structural design is critical for achieving efficient light emission. rsc.org
The unique electronic properties of quinone moieties are being explored for their utility in advanced electronic devices like OLEDs and molecular switches. google.com In some OLED designs, quinone derivatives are used as dopants or as components of the emitting layer. google.com For example, derivatives of quinoxaline (B1680401) and quinazoline, which are structurally related to quinones, have been successfully employed as blue emitters in OLEDs. researchgate.netnih.gov
The ability of quinones to easily switch between their oxidized (quinone) and reduced (hydroquinone) states makes them excellent candidates for molecular switches. researchgate.net This reversible redox behavior can be triggered by external stimuli such as light or an electrical potential, leading to a change in the material's optical or electronic properties. This functionality is being explored for applications in memory elements and responsive materials. nih.gov The reversible electron transfer capacity positions quinone-containing materials as a type of "geobattery" capable of participating in continuous redox reactions. researchgate.net
Table 1: Properties and Applications of Quinone Moieties in Organic Electronics
| Feature | Role in Organic Electronics | Example Application | Supporting Evidence |
|---|---|---|---|
| Electron-Accepting Nature | Serves as n-type semiconductor material by accepting electrons. | Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs). | Lowered LUMO energy levels facilitate electron injection and transport. rsc.org |
| Redox Activity | Enables switching between distinct electronic and optical states. | Molecular Switches, Memory Devices. | Reversible transformation between quinone and hydroquinone (B1673460) states. researchgate.netnih.gov |
| Rigid Planar Structure | Promotes ordered molecular packing (π-π stacking) for efficient charge transport. | High-mobility semiconductors, efficient solar cells. | Light-induced quinone formation enhances intermolecular ordering. rsc.org |
| Tunable Energetics | Allows for precise control of electronic properties through chemical modification. | Emitters in Organic Light-Emitting Diodes (OLEDs). | Functionalization with different groups alters energy levels for desired emission colors. researchgate.netnih.gov |
Chemical Functionalization and Derivatization Strategies
The chemical modification of the Naphtho(2,1,8-qra)naphthacene-7,12-dione scaffold is a key strategy for synthesizing new materials with tailored properties. The quinone moiety itself serves as a versatile platform for a range of chemical transformations. uni-regensburg.de
The direct functionalization of the quinone core presents a significant challenge due to the unique electronic properties of the α,β-unsaturated carbonyl system, which often impede standard C-C bond-forming reactions. nih.gov However, recent advancements have enabled the direct C-H functionalization of quinones. One notable method involves a silver(I)-catalyzed reaction with boronic acids in the presence of a persulfate co-oxidant. nih.govorganic-chemistry.org This approach allows for the scalable and direct attachment of various aryl and alkyl groups to the quinone scaffold at room temperature. organic-chemistry.org
This method is highly chemoselective and avoids common side reactions, providing a powerful tool for modifying complex molecules. nih.govorganic-chemistry.org Such selective functionalization is crucial for building novel, complex polycyclic structures from simpler quinone precursors, which is a key goal in materials science and medicinal chemistry. nih.govnih.gov
Table 2: Research Findings on Selective Quinone Functionalization
| Reaction Type | Reagents | Key Features | Outcome |
|---|---|---|---|
| Direct C-H Arylation/Alkylation | Boronic Acids, Silver(I) Nitrate, Potassium Persulfate | Proceeds at room temperature; scalable; avoids pre-functionalization; high chemoselectivity. nih.govorganic-chemistry.org | Efficient synthesis of a wide range of aryl- and alkyl-substituted quinones. organic-chemistry.org |
| Photocatalytic C-H Functionalization | Various electrophiles (e.g., acetone, CO2), light | Mild reaction conditions; redox-neutral; enables installation of diverse functional groups. uni-regensburg.de | Formation of new C-C bonds and introduction of OH-functionalized rings or carboxylic acid groups. uni-regensburg.de |
Cycloaddition reactions are a cornerstone of synthetic chemistry for constructing complex ring systems. For quinone-related structures, these reactions provide a direct pathway to novel polycyclic scaffolds. nih.gov For example, enantioselective (4+2) cycloaddition reactions have been developed for ortho-quinone methides, reacting with alkynyl carboxylates to produce chiral 4H-chromene derivatives in high yields. acs.org
Furthermore, synthetic strategies involving ring-opening transformations of related heterocyclic systems can also lead to the formation of new polycyclic structures. This approach has been used to construct biologically important polycyclic pyridones from pyridomorpholinone precursors, demonstrating the versatility of using embedded carbonyl functionality to access complex molecular architectures. nih.gov These methods, which focus on creating new carbon-carbon bonds and fused rings, are essential for expanding the chemical diversity and functional potential of materials derived from quinone scaffolds. nih.govnih.gov
Dimerization Reactions and Reductive Transformations Utilizing Quinone Derivatives
The quinone moieties in Naphtho(2,1,8-qra)naphthacene-7,12-dione are redox-active, meaning they can undergo reduction and oxidation reactions. These transformations are central to the compound's function in electronic applications and can also be harnessed for creating new molecular architectures, such as dimers.
The reduction of quinones, such as Naphtho(2,1,8-qra)naphthacene-7,12-dione, can be achieved through various methods, including electrochemical reduction and chemical reduction using agents like metals in acidic solutions or catalytic hydrogenation. valpo.edu The process typically involves the transfer of two electrons and two protons to the quinone (Q), resulting in the formation of the corresponding hydroquinone (H₂Q).
A crucial aspect of quinone chemistry is the formation of a semiquinone radical anion (Q•⁻) through a single-electron transfer. valpo.edu These semiquinone intermediates can be relatively stable, and their formation is a key step in many biological and chemical processes. Under certain conditions, these semiquinone radicals can undergo dimerization to form a peroxide-linked species. valpo.edu While specific studies on the dimerization of Naphtho(2,1,8-qra)naphthacene-7,12-dione are not extensively documented in publicly available literature, the general principles of quinone chemistry suggest that this is a plausible reaction pathway.
Reductive transformations are also fundamental to the charge-transporting properties of Naphtho(2,1,8-qra)naphthacene-7,12-dione-based materials. In the context of an n-type semiconductor, the quinone moiety can accept an electron to form a radical anion, which can then participate in charge transport through the material. The efficiency of this process is influenced by the electron affinity of the quinone and the intermolecular electronic coupling.
Furthermore, polycyclic aromatic hydrocarbon quinones can participate in oxidation-reduction (redox) cycling. nih.gov In the presence of a suitable reducing agent, such as NADPH-linked reductases, they can be reduced to hydroquinones. These hydroquinones can then be re-oxidized, creating a cycle that can generate reactive oxygen species. nih.gov This property, while significant in biological contexts, also highlights the redox versatility of these molecules which can be exploited in materials science, for example, in sensing applications.
Structure-Property Relationships for Rational Materials Design
The rational design of materials based on Naphtho(2,1,8-qra)naphthacene-7,12-dione hinges on a deep understanding of the relationship between its molecular structure and its resulting electronic and physical properties. By systematically modifying the core structure, researchers can tailor its characteristics for specific applications.
The electron acceptor strength of Naphtho(2,1,8-qra)naphthacene-7,12-dione is a critical parameter for its use in organic electronics, as it determines the efficiency of electron injection and transport. This property is directly related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a stronger electron acceptor.
The molecular architecture of Naphtho(2,1,8-qra)naphthacene-7,12-dione can be modified in several ways to influence its electron acceptor strength:
π-System Extension: Increasing the size of the polycyclic aromatic core can lead to greater π-electron delocalization, which generally lowers the LUMO energy and enhances electron acceptor properties.
Introduction of Electron-Withdrawing Groups: Attaching electron-withdrawing substituents, such as cyano (-CN) or fluoro (-F) groups, to the aromatic backbone can significantly lower the LUMO energy level, thereby increasing the electron affinity of the molecule.
Heteroatom Substitution: The introduction of heteroatoms (e.g., nitrogen, sulfur) into the aromatic framework can also modulate the electronic properties. nih.gov For instance, replacing carbon atoms with more electronegative nitrogen atoms can lead to a stabilization of the LUMO, making the molecule a better electron acceptor. nih.gov
Charge transfer characteristics are also profoundly influenced by the molecular architecture. Efficient charge transfer between adjacent molecules in the solid state requires significant intermolecular electronic coupling, which is dependent on the molecular packing. The shape of the molecule and the nature and position of any substituents play a crucial role in determining the crystal packing and, consequently, the charge transport properties. For instance, planar aromatic cores tend to adopt a π-stacked arrangement, which is favorable for charge transport.
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for the rational design and prediction of the properties of new Naphtho(2,1,8-qra)naphthacene-7,12-dione derivatives. These theoretical studies can provide valuable insights into structure-property relationships and guide synthetic efforts towards molecules with optimized characteristics for specific applications.
DFT calculations can be used to predict a range of important properties, including:
Geometric and Electronic Structures: Optimized molecular geometries, as well as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and LUMO, can be calculated. The HOMO-LUMO gap is a key parameter that influences the optical and electronic properties of the material.
Electron Affinity and Ionization Potential: These properties, which are related to the LUMO and HOMO energies, respectively, are crucial for determining the suitability of a material for use as an electron or hole transport layer in electronic devices.
Absorption Spectra: Time-dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectra of new derivatives, providing information about their color and light-harvesting capabilities. mdpi.com This is particularly important for applications in organic photovoltaics and photodetectors.
Charge Transport Parameters: Computational models can also be used to estimate reorganization energies and intermolecular electronic couplings, which are key parameters that govern charge mobility in organic semiconductors.
For example, a computational study on anthraquinone (B42736) derivatives, which share the quinone acceptor moiety, demonstrated that DFT and TD-DFT calculations could effectively predict their electronic and optical properties. researchgate.net The study showed that the HOMO and LUMO energy levels could be tuned by the introduction of different donor groups. researchgate.net Similar computational approaches can be applied to Naphtho(2,1,8-qra)naphthacene-7,12-dione to screen a wide range of potential derivatives and identify the most promising candidates for synthesis and experimental investigation.
A theoretical investigation into naphtho- and anthraquinone derivatives using DFT and Car-Parrinello Molecular Dynamics (CPMD) revealed that substituents can have a subtle but significant effect on the properties of intramolecular hydrogen bonds. mdpi.com This level of detailed computational insight is invaluable for the rational design of new functional materials.
Below is a hypothetical data table illustrating the kind of information that could be generated through computational design for derivatives of Naphtho(2,1,8-qra)naphthacene-7,12-dione.
| Derivative | Substituent | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) |
| 1 | -H | -6.25 | -3.40 | 2.85 |
| 2 | -CN | -6.50 | -3.75 | 2.75 |
| 3 | -F | -6.30 | -3.55 | 2.75 |
| 4 | -NH₂ | -5.90 | -3.20 | 2.70 |
This table is for illustrative purposes and the data is not based on actual experimental or calculated values for Naphtho(2,1,8-qra)naphthacene-7,12-dione.
Future Research Directions and Methodological Advancements for Naphtho 2,1,8 Qra Naphthacene 7,12 Dione Chemistry
Synergistic Integration of Experimental and Computational Methodologies
The intricate nature of large polycyclic quinones necessitates a research approach that marries the predictive power of computational modeling with the empirical validation of experimental work. This synergy is crucial for accelerating the discovery and optimization of compounds like Naphtho(2,1,8-qra)naphthacene-7,12-dione.
Computational methods, particularly density functional theory (DFT), are invaluable for predicting the electronic and structural properties of quinones. For instance, theoretical calculations can determine electron affinity energies (EAEs), which measure the ability of a quinone to accept an electron to form a semiquinone radical. nih.gov These calculations can link EAE values to specific structural features, such as spatial repulsion or the antiaromaticity of the quinoid structure, providing a roadmap for designing molecules with specific redox potentials. nih.gov The reliability of these computational models can be confirmed through experimental techniques; for example, the calculated structure of a complex polycyclic quinone was verified by obtaining its crystal structure. nih.gov
Experimental techniques provide essential data to both validate and refine theoretical models. Cyclic voltammetry, for example, can be used to experimentally measure the HOMO/LUMO energy levels of polycyclic aromatic compounds, which can then be compared with computationally derived values. semanticscholar.orgntnu.no A powerful example of this synergy is the combined use of electrochemical experiments, molecular dynamics simulations, and quantum mechanics calculations to understand the electron transfer kinetics of quinones at the interface with carbon electrodes. researchgate.net Such studies reveal how the electrode surface and the molecular structure of the quinone collectively influence electrochemical reversibility, an insight that is critical for applications like organic batteries. researchgate.net This integrated approach allows researchers to build a comprehensive understanding, from the molecular scale to macroscopic device performance, guiding the rational design of new materials based on the Naphtho(2,1,8-qra)naphthacene-7,12-dione framework.
Exploration of Novel and Sustainable Synthetic Pathways for Complex Quinones
The synthesis of complex quinones has traditionally relied on methods that often involve harsh reagents and produce significant chemical waste. semanticscholar.orgnih.gov For example, the oxidation of polycyclic aromatic phenols (PAPs) has historically employed hypervalent iodine reagents or stoichiometric amounts of other chemical oxidants, which are often toxic and not suitable for large-scale industrial application. semanticscholar.orgnih.gov Consequently, a major direction for future research is the development of novel and sustainable synthetic methodologies.
Electrochemical synthesis has emerged as a leading green alternative. semanticscholar.orgresearchgate.net This method replaces chemical oxidants with an electric current, minimizing waste and enhancing safety. nih.govresearchgate.net The electrochemical oxidation of PAPs in a microfluidic flow cell represents a state-of-the-art approach to producing polycyclic aromatic quinones (PAQs). semanticscholar.orgnih.gov In this process, a phenoxonium cation is formed via oxidation and trapped with a nucleophile like methanol (B129727) to form an acetal (B89532), which is then hydrolyzed to the desired quinone. semanticscholar.orgnih.gov The use of flow systems offers excellent control over reaction conditions, enables scalability, and can lead to high yields. nih.gov
These sustainable methods are not only environmentally benign but also offer high selectivity. The specific quinone isomer formed can be precisely controlled by the position of the initial hydroxy group on the polycyclic aromatic hydrocarbon precursor. semanticscholar.orgnih.gov Research continues to optimize these systems, for instance by finding ways to manage byproducts like hydrogen gas that can form at the cathode, thereby improving the efficiency and yield of the transformation. semanticscholar.orgntnu.nonih.gov
| Aspect | Traditional Chemical Oxidation | Modern Electrochemical Synthesis |
|---|---|---|
| Oxidizing Agent | Stoichiometric chemical oxidants (e.g., hypervalent iodine reagents, Fremy's radical). semanticscholar.orgnih.gov | Electricity (reagent-free oxidant). researchgate.net |
| Sustainability | Low; produces stoichiometric amounts of toxic waste. semanticscholar.orgnih.gov | High; minimal waste production, inherently safer. nih.govresearchgate.net |
| Scalability | Often challenging and hazardous for industrial scale. nih.gov | Excellent, especially with the use of electrochemical flow cells. researchgate.net |
| Control & Selectivity | Can be difficult to control and may lead to mixtures of products. | High degree of control over reaction parameters (e.g., current, flow rate); selectivity guided by substrate structure. semanticscholar.orgnih.gov |
Development of Advanced Functional Materials Utilizing Naphtho(2,1,8-qra)naphthacene-7,12-dione
The unique molecular structure of Naphtho(2,1,8-qra)naphthacene-7,12-dione—a large, planar polycyclic aromatic system with redox-active quinone moieties—makes it a highly promising building block for advanced functional materials. sigmaaldrich.com Extended quinone systems are of significant interest for their potential in electronics and energy storage.
A primary area of application is in organic electronics, where such molecules can function as organic semiconductors or as electron acceptors. The ability of quinones to undergo reversible redox reactions is central to their function. researchgate.net This property is being harnessed in the development of next-generation energy storage devices, particularly aqueous and non-aqueous organic redox-flow batteries. researchgate.netresearchgate.net In these batteries, quinone-based molecules serve as the electroactive species, offering a potentially more sustainable and cost-effective alternative to traditional metal-based materials. researchgate.net
The performance of such devices depends critically on the electron transfer kinetics and electrochemical reversibility of the quinone. researchgate.net Research into functionalized quinones has shown that their redox properties can be finely tuned. researchgate.net The large π-conjugated system of Naphtho(2,1,8-qra)naphthacene-7,12-dione suggests it could have favorable charge transport properties, while its quinone groups provide the necessary redox activity for energy storage applications. Future work will likely involve the synthesis of derivatives of this molecule to optimize its solubility, stability, and redox potential for specific material applications.
| Application Area | Underlying Property | Research Focus |
|---|---|---|
| Organic Redox-Flow Batteries | Reversible redox activity and electrochemical stability. researchgate.netresearchgate.net | Tuning redox potential and improving cycling stability through functionalization. |
| Organic Semiconductors | Extended π-conjugation and planar structure for charge transport. | Investigating charge mobility and performance in organic field-effect transistors (OFETs). |
| Electron Acceptor Materials | High electron affinity. nih.gov | Use in organic photovoltaic (OPV) devices and other charge-transfer complexes. |
| Molecular Sensors | Changes in optical or electronic properties upon interaction with analytes. | Designing derivatives that exhibit selective responses to specific chemical species. |
Deep Theoretical Studies on Emerging Reactivity Patterns and Electron Transfer Mechanisms
A profound theoretical understanding of reactivity and electron transfer is essential to fully exploit the potential of Naphtho(2,1,8-qra)naphthacene-7,12-dione. Advanced computational studies provide insights that are often difficult to obtain through experiments alone, allowing for the prediction of chemical behavior and the elucidation of complex mechanisms.
Marcus theory provides a foundational framework for understanding the kinetics of electron transfer reactions (ETR) in solution, a process central to the function of quinones in many applications. researchgate.net Theoretical models can go beyond this macroscopic view to account for effects at the molecular scale, such as the influence of the solvent on the reorganization free energy of the ETR half-reactions. researchgate.net Computational studies have shown that for quinones, the solvent reorganization free energy tends to decrease as the size of the molecule increases, a key factor influencing the reaction rate constant. researchgate.net
Furthermore, deep theoretical studies can unravel the relationship between a quinone's structure and its intrinsic reactivity. For polycyclic quinones, the electron affinity energy (EAE) is a critical parameter that governs their ability to generate reactive oxygen species (ROS) or participate in redox cycling. nih.gov Quantum chemical calculations can dissect the factors that determine EAE, such as the stability of the quinoid structure versus the resulting semiquinone radical. nih.gov Factors like electrostatic interactions, hydrogen bonds, and orbital interactions can stabilize the semiquinone radical, leading to a higher EAE and greater reactivity. nih.gov For a large, complex molecule like Naphtho(2,1,8-qra)naphthacene-7,12-dione, such theoretical investigations are indispensable for predicting its reactivity patterns and guiding the design of new functional derivatives with tailored electronic properties.
| Concept | Description | Relevance to Naphtho(2,1,8-qra)naphthacene-7,12-dione |
|---|---|---|
| Electron Affinity Energy (EAE) | The energy released when an electron is added to a neutral molecule to form a negative ion. nih.gov | Predicts the molecule's ability to act as an electron acceptor, crucial for its role in redox reactions and functional materials. nih.gov |
| Marcus Theory | A theory that describes the rate of electron transfer reactions, relating it to the free energy of reaction and the reorganization energy of the solvent. researchgate.net | Provides a framework for understanding and predicting the kinetics of electron transfer, essential for applications in batteries and electronics. researchgate.net |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. | Used to calculate molecular orbitals (HOMO/LUMO), predict redox potentials, and model reaction mechanisms. nih.govresearchgate.net |
| Quinoid vs. Semiquinone Stability | The relative energetic stability of the oxidized (quinone) and one-electron reduced (semiquinone radical) forms. nih.gov | Determines the redox potential and the ease of electron transfer. Structural factors like aromaticity and steric strain play a key role. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for naphtho-fused quinoxaline or furan derivatives, such as naphtho[2,3-f]quinoxaline-7,12-dione?
- Methodology : A one-pot, three-component reaction using Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et₃N) is highly efficient. This approach avoids chromatographic separation and achieves yields >85%. Key parameters include maintaining anhydrous conditions and a reaction temperature of 80–90°C for 6–8 hours . For nitrogen-containing derivatives, coupling reactions with substituted amines under palladium catalysis (e.g., Buchwald-Hartwig conditions) are effective .
Q. How should researchers handle and store naphtho-fused diones safely in laboratory settings?
- Safety Protocol : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Store the compound in a cool (<25°C), dry environment away from oxidizing agents. For waste disposal, collect residues in sealed containers and follow local regulations for hazardous organic waste .
Q. What spectroscopic techniques are critical for characterizing naphtho-dione derivatives?
- Analytical Workflow :
- 1H/13C NMR : Confirm regiochemistry and purity (e.g., aromatic proton shifts at δ 7.5–8.5 ppm).
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 350.1095 for C20H10O4 derivatives).
- Elemental Analysis : Ensure <0.3% deviation in C/H/O ratios .
Q. How can researchers assess the environmental impact of naphtho-fused polycyclic aromatic hydrocarbons (PAHs)?
- Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (48-hr EC₅₀) and soil microbial respiration inhibition tests. Monitor biodegradation via HPLC-MS over 28 days under ISO 11266 conditions .
Advanced Research Questions
Q. What computational strategies predict the optoelectronic properties of naphtho-dione derivatives for organic photovoltaics?
- Modeling Approach : Perform DFT calculations (B3LYP/6-311G**) to determine HOMO-LUMO gaps and charge-transfer integrals. Compare with experimental UV-Vis (λmax ≈ 450–500 nm) and cyclic voltammetry data (reduction potentials at −1.2 to −1.5 V vs. Ag/AgCl) . For device integration, simulate bulk heterojunction morphologies using coarse-grained molecular dynamics .
Q. How can contradictory toxicity data for naphtho-diones be resolved?
- Data Reconciliation : Cross-reference in vitro cytotoxicity (e.g., IC₅₀ in HepG2 cells) with in vivo OECD 403 acute inhalation studies. Discrepancies often arise from impurity profiles (e.g., trace PAHs in commercial batches) or solvent effects (DMSO vs. aqueous media) .
Q. What reaction engineering optimizes yield in naphtho-furan syntheses?
- Process Optimization : Use Design of Experiments (DoE) to vary catalyst loading (0.5–2 mol% Pd(OAc)₂), solvent polarity (toluene vs. DMF), and microwave irradiation (80–120°C, 30 min). Response surface modeling identifies optimal conditions (e.g., 1.2 mol% catalyst, DMF, 100°C) .
Q. How do substituents influence the charge-transport properties of naphtho-diones in thin-film devices?
- Structure-Property Analysis : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) to lower LUMO levels by ~0.3 eV, enhancing n-type conductivity. Measure hole/electron mobility via space-charge-limited current (SCLC) in OFET configurations .
Notes
- Abbreviations : Use full chemical names (e.g., "naphtho[2,3-f]quinoxaline-7,12-dione," not "NQ-Dione").
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
